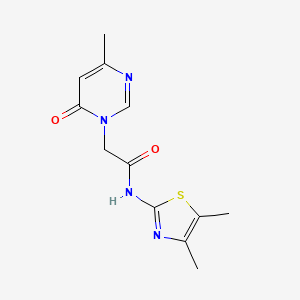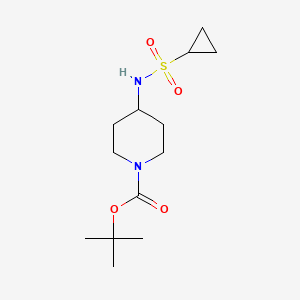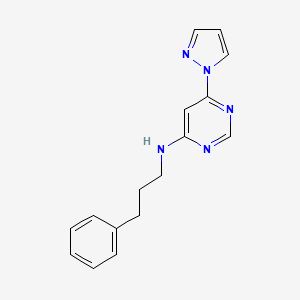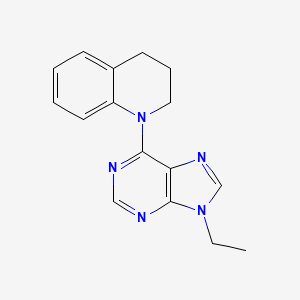![molecular formula C20H22FN7O B12249026 6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine](/img/structure/B12249026.png)
6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine is a complex heterocyclic compound. It features a unique structure that combines multiple rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine typically involves multi-step reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the pyrrole and pyridine moieties. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be used to develop drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrrole derivatives: Compounds containing the pyrrole ring often show similar reactivity and applications.
Fluorinated pyridines: These compounds have similar electronic properties due to the presence of the fluorine atom.
Uniqueness
What sets 6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine apart is its combination of multiple heterocyclic rings and functional groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H22FN7O |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C20H22FN7O/c1-3-17-23-24-18-6-7-19(25-28(17)18)26-8-13-10-27(11-14(13)9-26)20(29)16-5-4-15(21)12(2)22-16/h4-7,13-14H,3,8-11H2,1-2H3 |
InChI Key |
GEXOAETZQNLBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=NC(=C(C=C5)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12248948.png)
![[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid](/img/structure/B12248953.png)
![4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine](/img/structure/B12248958.png)
![N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12248959.png)
![3-[(oxan-4-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12248964.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B12248968.png)


![2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12248976.png)
![2-(2-Chlorophenyl)-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B12248979.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12248982.png)
![2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12248988.png)


